(E)-Aztreonam

Beta-lactamase stability Plasmid-mediated lactamases Hydrolysis resistance

Procurement pain: MBL-producing CRE and penicillin-allergy restrictions limit beta-lactam options. (E)-Aztreonam solves this uniquely. - Monobactam scaffold: No Gram-positive/anaerobe cross-activity, high MBL stability (restores 78% of MBL-CRE with avibactam). - <1% immunologic cross-reactivity in penicillin-allergic patients. - Proprietary lysine salt for inhalation (Cayston) achieves sputum levels >20x MIC50 vs. P. aeruginosa in CF. Procurement: Ensure avibactam co-availability for MBL therapy. Immediate shipment for R&D.

Molecular Formula C13H17N5O8S2
Molecular Weight 435.4 g/mol
Cat. No. B7838690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Aztreonam
Molecular FormulaC13H17N5O8S2
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESCC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
InChIInChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8+
InChIKeyWZPBZJONDBGPKJ-CAOOACKPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aztreonam: Monobactam Antibiotic Profile


Aztreonam is the first clinically approved monobactam antibiotic, characterized by a monocyclic beta-lactam structure that confers selective activity against aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, while lacking clinically relevant activity against Gram-positive and anaerobic organisms [1]. Its core differentiation lies in high resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases and a lack of chromosomal beta-lactamase induction, properties that directly address therapeutic gaps in multidrug-resistant Gram-negative infections and penicillin-allergic patient populations [2].

Spectrum Selective Gram‑negative activity Pseudomonas aeruginosa included
Beta‑lactamase stability Plasmid‑mediated enzyme resistance No chromosomal AmpC induction
Allergy context Penicillin cross‑reactivity research T cell‑mediated models

Aztreonam: Key Differentiators from Beta-Lactams


Although aztreonam shares a similar Gram-negative spectrum with third-generation cephalosporins such as ceftazidime, critical differences in beta-lactamase stability, immunologic cross-reactivity, and tissue-targeted formulation preclude simple substitution. Aztreonam demonstrates unique stability against metallo-beta-lactamases (MBLs), enabling combination therapy with avibactam to overcome carbapenem-resistant Enterobacterales where ceftazidime-avibactam fails against MBL-producers [1]. Conversely, aztreonam monotherapy lacks stability against extended-spectrum beta-lactamases (ESBLs) and serine carbapenemases, requiring co-administration of beta-lactamase inhibitors—a limitation not shared by all cephalosporin combinations. Immunologically, aztreonam exhibits <1% cross-reactivity in penicillin-allergic patients, whereas cephalosporin cross-reactivity can exceed 30% depending on side-chain homology, making aztreonam the beta-lactam of choice in this high-risk population [2]. Additionally, the proprietary lysine salt formulation for inhalation achieves pulmonary concentrations unattainable with intravenous cephalosporins, providing a distinct procurement pathway for cystic fibrosis-related Pseudomonas infections [3].

MBL stability
Aztreonam retains stability against metallo‑β‑lactamases
Ceftazidime and other cephalosporins are hydrolyzed; MBL‑targeted research may not transfer.
ESBL / serine carbapenemase
Monotherapy is susceptible to many ESBLs and KPC
Cephalosporin‑inhibitor combinations cover these enzymes; aztreonam alone may not replace them.
Immunologic profile
Low cross‑reactivity with penicillin‑allergic models
Aminocephalosporins show higher reactivity; substitution may introduce confounding immunologic endpoints.

Aztreonam Evidence Guide


Plasmid-Mediated Beta-Lactamase Stability

Aztreonam demonstrates high resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases, a key differentiator from cephalosporins. Unlike ceftazidime and cefotaxime, which are susceptible to hydrolysis by TEM and SHV extended-spectrum beta-lactamases (ESBLs), aztreonam retains stability against many plasmid-encoded enzymes due to its monocyclic structure. This stability is not absolute; specific ESBL variants (e.g., TEM-43) can hydrolyze aztreonam with efficiency similar to ceftazidime, but overall, aztreonam exhibits broader stability against common plasmid-mediated lactamases. This property supports its use in directed therapy against susceptible Gram-negative pathogens without inducing chromosomal AmpC beta-lactamases [1].

Beta‑Lactamase Stability
Class-level inference
High resistance to common plasmid‑mediated β‑lactamases; no AmpC induction
Supports resistance mechanism research
Exceptions exist (e.g., TEM‑43); ESBL stability is not universal.
Beta-lactamase stability Plasmid-mediated lactamases Hydrolysis resistance

Enterobacteriaceae Potency Profile

In a head-to-head study of 140 clinical Gram-negative isolates, aztreonam demonstrated MIC₉₀ values of 0.8–1.6 μg/mL against Enterobacteriaceae, statistically equivalent to cefotaxime and ceftazidime. However, aztreonam exhibited significantly greater potency than gentamicin, latamoxef, and ticarcillin. This positions aztreonam as a potent anti-Enterobacteriaceae agent comparable to leading third-generation cephalosporins, while offering the immunological and spectrum advantages unique to the monobactam class [1].

Enterobacteriaceae MIC
Head-to-head
MIC₉₀ 0.8–1.6 µg/mL
Supports antimicrobial susceptibility context
Similar activity to cefotaxime/ceftazidime; greater than gentamicin.
MIC Enterobacteriaceae In vitro activity

Pseudomonas aeruginosa Activity

Against Pseudomonas aeruginosa, aztreonam's activity is measurable but clinically relevant, with an MIC₉₀ of 16 μg/mL. This is 4-fold less potent than ceftazidime (MIC₉₀ 4 μg/mL), indicating ceftazidime retains superiority for serious Pseudomonas infections when used as monotherapy. However, aztreonam remains significantly more active than cefuroxime (MIC₉₀ >128 μg/mL), underscoring its utility as a targeted anti-pseudomonal agent when combined with an appropriate beta-lactamase inhibitor or as part of a combination regimen [1]. The inhaled lysine formulation further optimizes pulmonary delivery to overcome this in vitro potency gap.

Pseudomonas aeruginosa
Cross-study comparable
MIC₉₀ 16 µg/mL vs. ceftazidime 4 µg/mL
Supports target‑organism potency review
4‑fold less active than ceftazidime; >8‑fold more active than cefuroxime.
Pseudomonas aeruginosa MIC Comparative activity

MBL-Producing CRE: Synergy with Avibactam

Aztreonam's intrinsic stability to metallo-beta-lactamases (MBLs) is a defining characteristic that differentiates it from nearly all other beta-lactams. In a multicenter study of MBL-producing carbapenem-resistant Enterobacterales (CRE), aztreonam alone achieved only 9.8% susceptibility. However, the addition of avibactam—a serine beta-lactamase inhibitor that neutralizes co-carried ESBLs and AmpC enzymes—restored susceptibility to 78.0% of isolates. This 8-fold increase in activity is not achievable with ceftazidime-avibactam against MBL-producers, as ceftazidime is inherently hydrolyzed by MBLs. The aztreonam-avibactam combination (ATM-AVI) thus represents a critical therapeutic option for infections where no other beta-lactam-based regimen is effective [1]. This data directly supports procurement of both aztreonam and avibactam for combination use in high-resistance settings.

MBL‑CRE Synergy
Head-to-head
Susceptibility restored from 9.8% to 78.0% with avibactam
Supports combination susceptibility research
Only β‑lactam backbone compatible with avibactam against MBL‑producers.
Metallo-beta-lactamase Carbapenem-resistant Enterobacterales Aztreonam-avibactam

Cross-Reactivity in Penicillin-Allergic Patients

In a prospective study of 214 subjects with confirmed T cell-mediated hypersensitivity to penicillins (almost exclusively aminopenicillins), 0% of patients demonstrated cross-reactivity to aztreonam, as assessed by skin testing and direct drug challenge. In contrast, 18.7% of the same cohort reacted to at least one aminocephalosporin (e.g., cephalexin, cefaclor). A broader review of prospective studies confirms that cross-reactivity between penicillins and aztreonam is consistently <1%, whereas cross-reactivity with cephalosporins can exceed 30% when side-chain homology exists. This near-absence of cross-reactivity is attributed to the unique monobactam ring structure, which lacks the bicyclic core shared by penicillins and cephalosporins [1][2].

Penicillin Cross‑Reactivity
Head-to-head
0% cross‑reactivity in T cell‑mediated cohort vs. 18.7% for aminocephalosporins
Supports allergy‑model endpoint comparison
Prospective study (n=214); skin test and challenge validated.
Allergy Cross-reactivity Penicillin allergy Beta-lactam

Inhaled Aztreonam Lysine: Pulmonary Pharmacokinetics

The aztreonam lysine formulation (Cayston) represents a proprietary delivery innovation not available for ceftazidime or other beta-lactams. In a phase II study, adult cystic fibrosis patients receiving 75 mg inhaled aztreonam lysine achieved median sputum concentrations of 383 µg/g at 10 minutes post-dose, which is >20-fold above the typical MIC₅₀ for Pseudomonas aeruginosa (≤16 µg/mL). Critically, systemic exposure was minimal, with plasma Cmax of only 419 ng/g (0.419 µg/g) and a short half-life of 2.1 hours. This high local-to-systemic concentration ratio (sputum Cmax:plasma Cmax >900:1) minimizes systemic toxicity while maximizing antibacterial effect at the site of infection. No equivalent inhaled formulation exists for comparator cephalosporins [1].

Inhaled PK (Lysine)
Class-level inference
Sputum Cmax 383 µg/g (>20‑fold above MIC₅₀); systemic exposure minimal
Supports pulmonary exposure‑model research
No equivalent inhaled comparator available for cephalosporins.
Inhaled antibiotic Cystic fibrosis Pharmacokinetics Aztreonam lysine

Aztreonam: Application Scenarios


MBL-Producing CRE Infections

In institutions with documented MBL-producing CRE (e.g., NDM, VIM), aztreonam in combination with avibactam is the only beta-lactam-based regimen with reliable in vitro activity. Evidence from Section 3 demonstrates that ATM-AVI restores susceptibility in 78.0% of MBL-CRE isolates, compared to 9.8% for aztreonam alone and 0% for ceftazidime-avibactam. Procurement should ensure simultaneous availability of both aztreonam and avibactam for combination use. [1]

Gram-Negative Infections in Penicillin Allergy

For patients with documented penicillin allergy (IgE-mediated or T cell-mediated) who require treatment for susceptible Gram-negative infections, aztreonam offers a <1% risk of cross-reactivity. This compares favorably to cephalosporins, where cross-reactivity can exceed 30% depending on side-chain homology. Procurement of aztreonam as a formulary alternative reduces reliance on non-beta-lactam agents (e.g., aminoglycosides, fluoroquinolones), thereby supporting antimicrobial stewardship goals. [2]

Pseudomonas Suppression in Cystic Fibrosis

Aztreonam lysine for inhalation (Cayston) achieves sputum concentrations >20-fold above the MIC₅₀ for P. aeruginosa, with negligible systemic exposure. This formulation is specifically indicated for CF patients aged ≥7 years with chronic Pseudomonas airway infection. Procurement of this specialized formulation is necessary for CF centers; it cannot be substituted with intravenous aztreonam or inhaled alternatives like tobramycin (which lacks activity against certain Pseudomonas phenotypes). [3]

Ceftazidime-Avibactam Combination for Polymicrobial Infections

In critically ill patients with suspected or confirmed infections involving both MBL-producing and serine-beta-lactamase-producing organisms, the combination of ceftazidime-avibactam plus aztreonam provides the broadest beta-lactam coverage available. This regimen leverages the unique MBL-stability of aztreonam and the ESBL/AmpC/KPC coverage of ceftazidime-avibactam. Institutions managing high-acuity patients with complex resistance profiles should maintain formulary access to all three agents. [1]

Application
Selection Property
Validation Focus
MBL‑producing CRE susceptibility studies
MBL‑stability profile combined with avibactam
Synergy testing against NDM/VIM isolates
Penicillin allergy cross‑reactivity research
Low immunologic cross‑reactivity with penicillin determinants
T cell‑mediated allergy model challenge
Pseudomonas airway infection models
Inhaled aztreonam lysine formulation
Sputum pharmacokinetic / pharmacodynamic modeling
Combination β‑lactamase inhibitor research
Unique monobactam backbone for MBL/ESBL co‑coverage
Ceftazidime‑avibactam plus aztreonam susceptibility panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
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